N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone groups (5,5-dioxido), a 2,4-dimethoxyphenyl substituent at position 3, and a cyclopropanecarboxamide group at position 2. The Z-configuration at the exocyclic double bond is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-11-5-6-12(14(7-11)24-2)19-13-8-26(21,22)9-15(13)25-17(19)18-16(20)10-3-4-10/h5-7,10,13,15H,3-4,8-9H2,1-2H3 |
InChI Key |
NHXUVTMFYANHLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4)OC |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno-thiazole structure with a cyclopropanecarboxamide moiety. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably in anti-inflammatory and anticancer domains. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Studies have shown that this compound demonstrates significant anticancer properties:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2.
- In Vitro Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating promising efficacy in vivo.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Animal Studies : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to a significant reduction in swelling compared to untreated controls.
Research Findings Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : A study involving MCF-7 cell lines treated with varying concentrations of the compound showed a marked decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a rodent model for arthritis, administration of the compound significantly alleviated symptoms and reduced inflammatory markers.
Comparison with Similar Compounds
Structural Analog: (2Z)-2-(Substitutedbenzylidene)-3,5-Dioxo-thiazolo[3,2-a]pyrimidine Derivatives
Example Compounds :
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
Key Comparisons :
- Core Structure: Both feature a thiazolo[3,2-a]pyrimidine ring, whereas the target compound has a tetrahydrothieno[3,4-d][1,3]thiazole system with sulfones.
- Functional Groups :
- Sulfone vs. Ketone : The target’s sulfone groups (S=O) exhibit distinct IR stretches (~1150–1300 cm⁻¹) compared to the ketones (C=O, ~1700 cm⁻¹) in 11a,b .
- Cyclopropane vs. Furan : The target’s cyclopropanecarboxamide introduces rigidity, contrasting with 11a,b’s flexible 5-methylfuran-2-yl substituent.
- Synthesis : Compounds 11a,b are synthesized via condensation with chloroacetic acid and aromatic aldehydes (68% yield), differing from the target’s unreported synthesis .
- Spectroscopy : The target’s cyclopropane protons would show upfield ^1H NMR shifts (e.g., δ 1.0–2.0 ppm) compared to aromatic protons in 11a,b (δ 6.5–8.0 ppm) .
Table 1: Comparative Data for Thiazolo-Pyrimidine Analogs
| Parameter | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Molecular Formula | Not Provided | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |
| Molecular Weight (MS) | Not Provided | 386 | 403 |
| IR Stretches (cm⁻¹) | S=O (~1150–1300) | C=O (~1700), CN (~2219) | C=O (~1700), CN (~2209) |
| Yield | Not Reported | 68% | 68% |
Structural Analog: N-[3-Aryl-5-Acryloyl-thiadiazol-2-ylidene]benzamide Derivatives
Example Compound :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
Key Comparisons :
Structural Analog: Thiazol-2-yl Hydrazide Derivatives
Example Compound :
- 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f)
Key Comparisons :
- Functional Groups : 9f’s hydrazide group (-NH-NH₂) differs from the target’s carboxamide.
- Synthesis : 9f is synthesized using hydrazine hydrate and aldehydes, whereas the target’s synthesis likely involves sulfonation and cyclopropane introduction .
- Substituents : The 4-chlorophenyl group in 9f may confer different electronic effects compared to the target’s 2,4-dimethoxyphenyl .
Structural Analog: Thiazolylmethylcarbamate Derivatives
Example Compound :
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (analog o)
Key Comparisons :
- Core Structure : Analog o’s peptidomimetic backbone contrasts with the target’s bicyclic system.
- Functional Groups : The hydroperoxy group in analog o introduces oxidative instability, unlike the target’s stable sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
